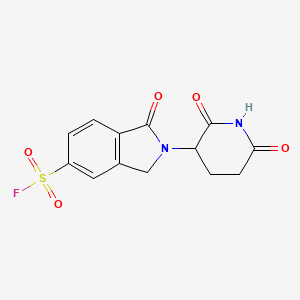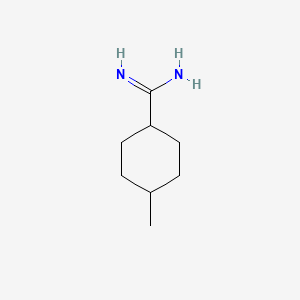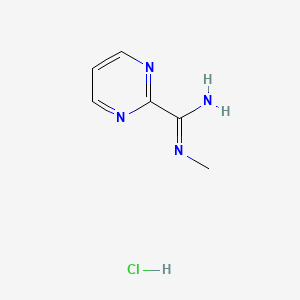
1-(3-Azidopropyl)-4-bromobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Azidopropyl)-4-bromobenzene: is an organic compound that features both an azide group and a bromobenzene moiety. This compound is of interest due to its potential applications in organic synthesis, particularly in the formation of triazoles through click chemistry. The presence of both azide and bromine functionalities makes it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Azidopropyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the initial bromination of benzene to form bromobenzene. This is followed by the introduction of a propyl chain via a Friedel-Crafts alkylation reaction. The final step involves the conversion of the propyl group to an azide group using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable.
化学反应分析
Types of Reactions: 1-(3-Azidopropyl)-4-bromobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF or acetonitrile, and catalysts like palladium.
Click Chemistry: Terminal alkynes, copper(I) catalysts, and solvents like water or ethanol.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Reactions: Various substituted benzene derivatives.
Click Chemistry: 1,2,3-Triazole derivatives.
Reduction Reactions: 1-(3-Aminopropyl)-4-bromobenzene.
科学研究应用
1-(3-Azidopropyl)-4-bromobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
作用机制
The mechanism of action of 1-(3-Azidopropyl)-4-bromobenzene primarily involves its reactivity due to the azide and bromine groups. The azide group can participate in cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The bromine atom can undergo substitution reactions, allowing for the introduction of different functional groups into the molecule. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
相似化合物的比较
1-(3-Azidopropyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
1-(3-Azidopropyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of bromine.
1-(3-Azidopropyl)-4-iodobenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(3-Azidopropyl)-4-bromobenzene is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The azide group also provides versatility in forming triazole rings through click chemistry, making this compound a valuable intermediate in organic synthesis.
属性
分子式 |
C9H10BrN3 |
|---|---|
分子量 |
240.10 g/mol |
IUPAC 名称 |
1-(3-azidopropyl)-4-bromobenzene |
InChI |
InChI=1S/C9H10BrN3/c10-9-5-3-8(4-6-9)2-1-7-12-13-11/h3-6H,1-2,7H2 |
InChI 键 |
SRIRLEPZSQOUDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCN=[N+]=[N-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)






![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)


